Ethyl 5-Chloro-4-Methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Chloro-4-Methylpentanoate is an organic compound with the molecular formula C8H15ClO2. It is a chlorinated ester, commonly used as a building block in organic synthesis. This compound is known for its role in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Chloro-4-Methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Chloro-4-Methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 5-chloro-4-methylpentanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 5-Chloro-4-Methylpentanoic acid and ethanol.
Reduction: 5-Chloro-4-Methylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Chloro-4-Methylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the preparation of bioactive compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Chloro-4-Methylpentanoate depends on its specific application. In general, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 5-Chloro-4-Methylpentanoate can be compared with other similar compounds such as:
Ethyl 4-Chlorobutanoate: Another chlorinated ester with a shorter carbon chain.
Ethyl 5-Bromo-4-Methylpentanoate: A brominated analog with similar reactivity.
Mthis compound: A methyl ester variant with slightly different properties.
Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility of this compound in various fields.
Properties
Molecular Formula |
C8H15ClO2 |
---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
ethyl 5-chloro-4-methylpentanoate |
InChI |
InChI=1S/C8H15ClO2/c1-3-11-8(10)5-4-7(2)6-9/h7H,3-6H2,1-2H3 |
InChI Key |
UWNPKENRBADYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.